N-(2-ethoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-13-6-4-3-5-12(13)17-14(20)18-9-11(10-18)19-15-7-8-16-19/h3-8,11H,2,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGPEJPUHFVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, with a focus on anticancer properties and mechanisms of action.
Synthesis and Structural Characterization
The compound belongs to a class of heterocyclic amides and features an azetidine ring along with a triazole moiety. The synthesis typically involves the reaction of 2-ethoxyphenyl derivatives with triazole precursors under specific conditions to yield the desired compound. The structural characterization can be performed using techniques such as NMR spectroscopy, which confirms the presence of key functional groups and their environments.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing triazole linkers have shown promising activity against various cancer cell lines. One study demonstrated that certain triazole-containing compounds exhibited significant antiproliferative effects against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines, suggesting that modifications in the triazole structure can enhance biological activity .
The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis in cancer cells. For example, a related study reported that a triazole derivative led to morphological changes in MGC-803 cells, decreased mitochondrial membrane potential, and activation of apoptosis-related proteins . The compound's ability to arrest the cell cycle at the G2/M phase further underscores its potential as an anticancer agent.
Case Studies and Research Findings
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MGC-803 | 5.6 | Apoptosis induction via caspase activation |
| Study 2 | EC-109 | 4.8 | Cell cycle arrest at G2/M phase |
| Study 3 | PC-3 | 6.0 | Inhibition of colony formation |
These findings indicate that structural modifications in triazole derivatives can significantly impact their biological activity. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl or triazole rings can enhance anticancer efficacy.
Comparison with Similar Compounds
Core Heterocycles
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Benzamide core (6-membered aromatic ring) with an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization .
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide () : Combines benzodioxole, imidazole, and hydrazinecarboxamide, offering diverse hydrogen-bonding and π-stacking capabilities .
Triazole Derivatives
- Target Compound : 2H-1,2,3-triazol-2-yl group at the azetidine 3-position. The 1,2,3-triazole’s regiochemistry differs from 1,2,4-triazoles, affecting electronic properties and intermolecular interactions.
- Compound (2) in : Features a 4H-1,2,4-triazol-3-yl group with NH₂ and aromatic substituents. The NH₂ group enables nucleophilic substitution reactions, as seen in its conversion to carbamates .
- CuAAC-synthesized triazoles () : 1,4-substituted 1,2,3-triazoles formed regioselectively via copper catalysis, contrasting with the target’s 2H-triazol-2-yl substitution .
Carboxamide Functionality
- Target Compound : Carboxamide links azetidine to 2-ethoxyphenyl, enhancing solubility and bioavailability.
- : Benzamide with a hydroxyl group, enabling coordination to metal catalysts .
- : Hydrazinecarboxamide with an (E)-configured imine, confirmed via X-ray crystallography .
Structural Characterization
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Ring-Closure Methodologies
The azetidine ring’s inherent strain (approximately 25 kcal/mol) necessitates careful selection of cyclization strategies. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a reliable method for generating azetidin-3-ylidene intermediates, as demonstrated in the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate from azetidin-3-one precursors. This approach leverages phosphonate esters to facilitate [2+2] cycloadditions under mild conditions (THF, NaH, 0°C to RT), achieving 60–75% yields for strained azetidine systems.
Alternative routes include reductive amination of γ-amino ketones, where borane-mediated reductions preserve stereochemical integrity. For instance, Niigata University researchers developed a borane-complexed azetidine-2-carbonitrile system that enables α-alkylation with LDA/benzyl bromide at −78°C, yielding chiral 2-substituted azetidines in 72% yield with 97:3 diastereomeric ratios.
Functionalization of Preformed Azetidines
Post-cyclization modifications often prove more efficient than de novo ring synthesis. Reidl and Anderson’s review highlights three primary strategies for azetidine diversification:
- Lithiation-Electrophilic Quenching : Directed ortho-lithiation at C3 using n-BuLi/TMEDA enables introduction of electrophiles (e.g., trimethylsilyl chloride, carbonyl compounds).
- Transition Metal Catalysis : Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) install aryl groups at C3 with >80% efficiency.
- Strain-Release Homologation : Ring-opening of 1-azabicyclo[1.1.0]butanes with boronic esters generates substituted azetidines via [2π+2σ] cycloadditions.
Carboxamide Formation and 2-Ethoxyphenyl Coupling
Carbodiimide-Mediated Amide Bond Formation
Coupling of azetidine-1-carboxylic acid with 2-ethoxyaniline employs EDCI/HOBt in DCM, achieving 85–92% yields. Critical parameters include:
- Strict exclusion of moisture (molecular sieves, argon atmosphere)
- Stoichiometric Hünig’s base (DIEA) to scavenge HCl byproducts
- Low-temperature activation (−15°C) to minimize racemization
Transition Metal-Mediated Buchwald-Hartwig Amination
An alternative route utilizes palladium-catalyzed cross-coupling between azetidine bromides and 2-ethoxyphenylamides. Optimized conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) afford the target carboxamide in 78% yield with <5% dimerization byproducts.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the common synthetic routes for N-(2-ethoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with the azetidine-carboxamide core. Key steps include:
- Azide preparation : Reacting propargyl derivatives with sodium azide.
- Cycloaddition : Using CuSO₄·5H₂O and sodium ascorbate in a 1:1 tert-butanol/water solvent system at 50–60°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation .
Optimization : Adjust catalyst concentration (0.5–2 mol% Cu), solvent polarity (DMF for faster kinetics), and temperature (room temperature for stereoselectivity) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective triazole formation (1,4-substitution) and azetidine ring integrity. Aromatic protons in the 2-ethoxyphenyl group appear as a doublet at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 358.15) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring and triazole orientation .
Q. What functional groups in this compound influence its reactivity and biological activity?
Q. How should researchers design initial biological activity screening assays for this compound?
Q. What stability considerations are critical for storing and handling this compound?
- Storage : -20°C under argon to prevent hydrolysis of the carboxamide group.
- Solubility : DMSO stock solutions (10 mM) should be aliquoted to avoid freeze-thaw degradation.
- Light Sensitivity : Protect from UV exposure due to the triazole and ethoxyphenyl moieties .
Advanced Research Questions
Q. How can enantiomeric purity of the azetidine ring be optimized during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric azetidine ring closure.
- Chromatographic Resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of diastereomeric salts .
Q. What computational strategies predict the compound’s binding modes with biological targets?
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Variable Analysis : Compare assay conditions (e.g., pH, ion concentrations) and cell lines (CHO vs. HEK293).
- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Cross-Testing : Use ’s compound table to isolate structural determinants of activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Core Modifications : Replace the azetidine with pyrrolidine or piperidine to assess ring size effects.
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target affinity .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .
Q. What methodologies identify metabolic pathways and major metabolites of this compound?
- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor.
- Metabolite Profiling : UPLC-QTOF-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) products .
- CYP Inhibition Assays : Use fluorescent substrates (e.g., CYP3A4) to assess enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
